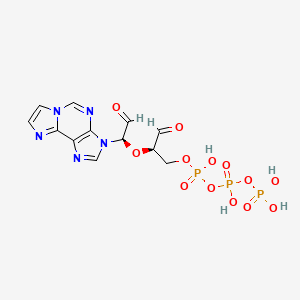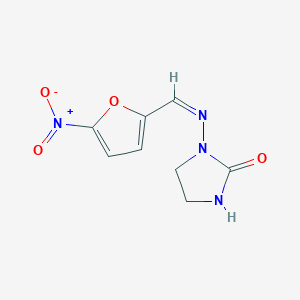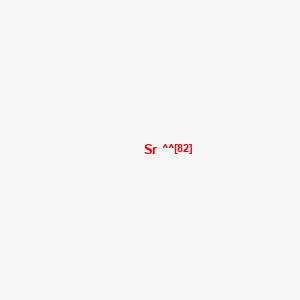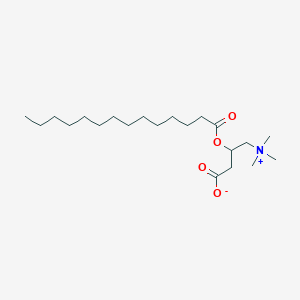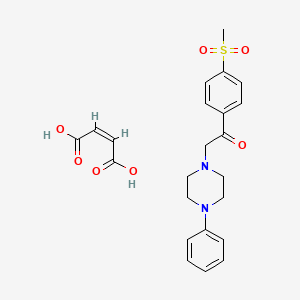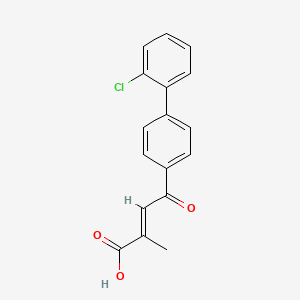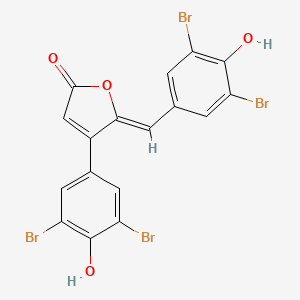
Rubrolide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubrolide A is a natural product found in Botryllus with data available.
科学的研究の応用
1. Photosynthesis Inhibition and Herbicidal Potential
Rubrolide analogues have been extensively studied for their potential as herbicides targeting the photosynthesis apparatus. Investigations into various rubrolide analogues have shown efficient inhibition of the photosynthetic process. Some active rubrolide analogues act as Hill reaction inhibitors, interacting with the D1 protein at the reducing side of PSII. This suggests their utility in developing new herbicides (Varejão et al., 2015); (Barbosa et al., 2012).
2. Synthesis and Pharmacological Potential
Rubrolide L, a derivative of rubrolide, has been synthesized for its role as a potent inhibitor of human aldose reductase, indicating its significance in medical research and drug development (Boukouvalas & McCann, 2010).
3. Antiviral and Antibacterial Properties
Several studies have explored rubrolide analogues for their antiviral and antibacterial properties. For instance, rubrolide R demonstrated significant antiviral activity against influenza viruses (Schacht et al., 2017). Additionally, rubrolide O has shown promising anti-inflammatory properties, further broadening its pharmacological applications (Pearce et al., 2007).
4. Antioxidant and Anti-Inflammatory Activity
Rubrolide derivatives have been identified for their antioxidation potential and anti-influenza A virus activity. These compounds also exhibited low cytotoxicity, making them potential candidates for therapeutic applications (Zhu et al., 2013). Furthermore, some rubrolides have shown good inhibitory activity against nitric oxide production, indicating their potential as anti-inflammatory agents (Damodar et al., 2017).
5. Biofilm Formation Inhibition
Rubrolide lactam analogues have demonstrated significant biofilm inhibition activity against pathogenic bacteria, indicating their potential as novel antimicrobial agents (Miranda et al., 2018).
特性
製品名 |
Rubrolide A |
|---|---|
分子式 |
C17H8Br4O4 |
分子量 |
595.9 g/mol |
IUPAC名 |
(5Z)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C17H8Br4O4/c18-10-1-7(2-11(19)16(10)23)3-14-9(6-15(22)25-14)8-4-12(20)17(24)13(21)5-8/h1-6,23-24H/b14-3- |
InChIキー |
RQFYDYMMVXKTBY-BNNQUZSASA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=CC(=O)O2)C3=CC(=C(C(=C3)Br)O)Br |
同義語 |
rubrolide A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)
